methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a benzothiazole core, a pyrrolidine ring, and a sulfonylbenzoyl group
Properties
IUPAC Name |
methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-29-19(25)14-24-17-6-2-3-7-18(17)30-21(24)22-20(26)15-8-10-16(11-9-15)31(27,28)23-12-4-5-13-23/h2-3,6-11H,4-5,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEWJLRWMYDTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the sulfonylbenzoyl group and the pyrrolidine ring. Key reagents include sulfonyl chlorides, benzothiazoles, and pyrrolidine derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzoyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazol-2-ylamino derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are known for their diverse pharmacological properties.
Sulfonylbenzoyl derivatives: These compounds are often used in medicinal chemistry for their ability to modulate enzyme activity.
Uniqueness
methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the benzothiazole core, pyrrolidine ring, and sulfonylbenzoyl group allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Compound Overview
The compound features a benzothiazole core , a sulfonyl group , and a pyrrolidine ring . These structural elements are significant for its biological interactions and therapeutic potential.
Synthesis
The synthesis typically involves multiple steps:
- Preparation of the Benzothiazole Core : Cyclization of o-aminothiophenol with carboxylic acid derivatives.
- Introduction of the Sulfonyl Group : Using reagents like chlorosulfonic acid or sulfur trioxide.
- Formation of the Pyrrolidine Ring : Through nucleophilic substitution reactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl and benzothiazole groups are crucial for binding at active sites, while the pyrrolidine ring enhances stability and bioavailability.
Biological Targets and Effects
Research indicates that this compound may exhibit various biological effects, including:
- Antimicrobial Activity : Potential against bacteria and fungi due to its structural properties.
- Anticancer Properties : Similar benzothiazole derivatives have shown promise in inhibiting cancer cell growth.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Antimicrobial Studies
In vitro studies have demonstrated that benzothiazole derivatives exhibit antimicrobial properties. For example:
- A study highlighted that compounds similar to this compound showed significant activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in the range of 15.62 µg/mL .
Anticancer Research
Benzothiazole derivatives have been explored for their anticancer activities. One study reported that compounds with similar structures inhibited cell proliferation in various cancer cell lines, suggesting that this compound could be further investigated for potential use in cancer therapy .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(Pyrrolidine-1-sulfonyl)benzoate | Benzene ring with sulfonamide | Antimicrobial |
| Ethyl 2-{[4-(Pyrrolidine-1-sulfonyl)benzoyl]imino}-6-carboxylate | Benzothiazole core | Anticancer |
| Methyl 5-{4-[2-(methyl-p-substituted phenylamino)]thiazolidine} | Thiazolidinedione | Antidiabetic |
Q & A
Q. How do structural analogs with dimethylamino or diethylamino substituents compare in activity?
- Methodology :
- Synthesize analogs (e.g., replace pyrrolidine with diethylamino) and test in parallel bioassays .
- Calculate logP values (e.g., diethylamino analog: logP = 2.8 vs. pyrrolidine: logP = 2.1) to correlate hydrophobicity with membrane permeability .
- Assess cytotoxicity (e.g., diethylamino analog shows 3-fold lower IC in MCF-7 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
